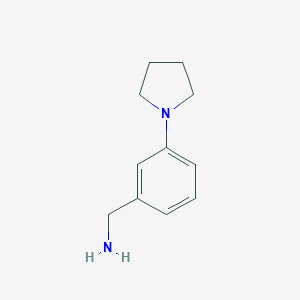

(3-Pyrrolidin-1-ylphenyl)methylamine

Description

BenchChem offers high-quality (3-Pyrrolidin-1-ylphenyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Pyrrolidin-1-ylphenyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-pyrrolidin-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTWTBYGOKOWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428144 | |

| Record name | (3-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175696-70-5 | |

| Record name | (3-Pyrrolidin-1-ylphenyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (3-Pyrrolidin-1-ylphenyl)methylamine

CAS Registry Number: 175696-70-5 Synonyms: 3-(1-Pyrrolidinyl)benzylamine; [3-(Pyrrolidin-1-yl)phenyl]methanamine

Executive Summary

(3-Pyrrolidin-1-ylphenyl)methylamine is a bifunctional heterocyclic building block characterized by a meta-substituted phenyl scaffold. It features a tertiary aryl amine (pyrrolidine) and a primary benzylic amine. This distinct substitution pattern renders it a valuable "linker" scaffold in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors where the pyrrolidine moiety acts as a lipophilic vector and the primary amine serves as a nucleophilic handle for further elaboration.

This guide details the physicochemical properties, validated synthetic routes, and reactivity profiles necessary for the effective utilization of this compound in drug discovery workflows.

Physicochemical Profile

The molecule possesses two nitrogen centers with distinct electronic environments: a basic, nucleophilic primary amine and a less basic, conjugation-stabilized tertiary aniline.

Table 1: Core Chemical Properties[1]

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 176.26 g/mol | |

| Appearance | Viscous yellow to brown oil | Oxidizes to dark brown upon air exposure. |

| Boiling Point | ~140–145 °C at 0.5 mmHg | Predicted based on benzylamine analogs. |

| Solubility | DMSO, DCM, MeOH, THF | Limited solubility in water (free base). |

| pKa (Calculated) | Primary amine is the protonation site at physiological pH. | |

| LogP | 1.8 – 2.2 | Moderate lipophilicity suitable for CNS penetration. |

| H-Bond Donors | 2 | Derived from the primary amine ( |

| H-Bond Acceptors | 2 | Both nitrogen atoms. |

Structural Analysis

The pyrrolidine ring attached at the N1 position functions as a strong Electron Donating Group (EDG) via resonance. However, its placement at the meta position relative to the methylamine tail means that the resonance electron density is not directly delocalized onto the benzylic carbon. Instead, the scaffold exhibits an inductive effect where the electron-rich aromatic system stabilizes the benzylic position, making the primary amine highly nucleophilic but also susceptible to oxidative degradation if stored improperly.

Synthetic Routes & Purification[2][3][4]

Since this compound is often expensive or made-to-order, in-house synthesis is a viable strategy. The most robust route involves a Buchwald-Hartwig amination followed by nitrile reduction.

Validated Synthetic Protocol

Step 1: Buchwald-Hartwig Amination

Precursor: 3-Bromobenzonitrile

Reagents: Pyrrolidine,

-

Setup: Charge a flame-dried Schlenk flask with 3-bromobenzonitrile (1.0 eq),

(2 mol%), and BINAP (4 mol%) under Argon. -

Addition: Add anhydrous Toluene (0.2 M concentration), followed by pyrrolidine (1.2 eq) and Sodium tert-butoxide (1.4 eq).

-

Reaction: Heat to 100°C for 12–16 hours. Monitor via TLC/LCMS for disappearance of bromide.

-

Workup: Cool, filter through Celite, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate 3-(pyrrolidin-1-yl)benzonitrile.

Step 2: Nitrile Reduction

Reagents:

-

Setup: Suspend

(2.0 eq) in anhydrous THF at 0°C under Argon. -

Addition: Dropwise add the nitrile intermediate (dissolved in THF).

-

Reaction: Warm to room temperature, then reflux for 4 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (

mL), 15% NaOH ( -

Isolation: Filter the white precipitate. Dry the filtrate over

and concentrate to yield the amine oil.

Visualization of Synthesis Workflow

Figure 1: Two-step synthetic pathway from commercially available aryl halides.

Reactivity & Handling

Differential Reactivity

The molecule contains two distinct nitrogen species. Researchers must understand the reactivity hierarchy to avoid side reactions.

-

Primary Amine (

):-

High Reactivity: Acts as a potent nucleophile.

-

Applications: Amide coupling (EDC/NHS), Reductive amination (STAB), Sulfonylation.

-

Protection: Requires Boc/Fmoc protection if modifications are targeted elsewhere.

-

-

Tertiary Aniline (Pyrrolidine-Aryl):

-

Low Reactivity: Sterically hindered and electronically conjugated.

-

Stability: Resistant to acylation under standard conditions.

-

Risk: Susceptible to oxidation (N-oxide formation) by strong oxidants like mCPBA.

-

Storage Protocols

-

Atmosphere: Store under Nitrogen or Argon. The benzylic amine absorbs

from air to form carbamates/carbonates. -

Temperature: 2–8°C for short term; -20°C for long term.

-

Container: Amber glass to prevent photo-oxidation.

Divergent Synthesis Pathways

Figure 2: Common derivatization pathways utilizing the primary amine handle.

Medicinal Chemistry Applications

Scaffold Hopping & Design

This molecule is often used as a bioisostere for:

-

3-Dimethylaminobenzylamine: The pyrrolidine ring restricts the conformational freedom of the alkyl groups, potentially reducing entropic penalties upon binding.

-

Biphenyl systems: The pyrrolidine provides bulk similar to a small aromatic ring but with different electronic properties (sp3 character).

Therapeutic Areas

-

LSD1 Inhibitors: Benzylamine derivatives are classic pharmacophores for Lysine-specific demethylase 1 (LSD1) inhibitors. The pyrrolidine tail can occupy hydrophobic pockets in the enzyme active site.

-

GPCR Ligands: The basic amine interacts with the conserved Aspartate residue in aminergic GPCRs (e.g., Dopamine, Serotonin receptors), while the aryl-pyrrolidine interacts with aromatic clusters via

-cation or hydrophobic interactions.

Safety & Toxicology (SDS Highlights)

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity: Harmful if swallowed or absorbed through skin.

Handling Precautions:

-

PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm), safety goggles, and a face shield.

-

Ventilation: Always handle inside a fume hood. The vapor is corrosive to the respiratory tract.

-

Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

References

-

Fisher Scientific. (2023). Safety Data Sheet: (3-Pyrrolidin-1-ylphenyl)methylamine. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Mould, D. P., et al. (2017).[1] Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(22), 5058-5063. (Demonstrates nitrile reduction workflows on similar scaffolds). Link

-

PubChem Database. (2024). Compound Summary: (3-Pyrrolidin-1-ylphenyl)methylamine (CAS 175696-70-5). National Center for Biotechnology Information. Link

-

Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of nitriles. Journal of the American Chemical Society, 104(10), 2824-2829. (Foundational text for nitrile reduction). Link

Sources

Technical Monograph: (3-Pyrrolidin-1-ylphenyl)methylamine

Executive Summary & Core Identity

(3-Pyrrolidin-1-ylphenyl)methylamine (CAS: 175696-70-5) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry, specifically in the optimization of G-protein-coupled receptor (GPCR) ligands and kinase inhibitors. Structurally, it consists of a benzene core substituted at the meta position with a cyclic tertiary amine (pyrrolidine) and at the benzylic position with a primary amine.

This unique topology presents a "push-pull" electronic system where the pyrrolidine ring acts as a moderate electron donor via resonance, while the benzylamine moiety serves as a primary nucleophilic anchor and cationic interaction site at physiological pH.

Chemical Identity Table[1][2][3]

| Property | Specification |

| CAS Number | 175696-70-5 |

| IUPAC Name | 1-[3-(Pyrrolidin-1-yl)phenyl]methanamine |

| Synonyms | 3-(1-Pyrrolidinyl)benzylamine; 3-Pyrrolidinobenzylamine |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| SMILES | NCC1=CC=CC(N2CCCC2)=C1 |

| Predicted LogP | 1.8 ± 0.3 (Lipophilic, CNS penetrant potential) |

| pKa (Predicted) | ~9.5 (Benzylamine -NH₂); ~3.5 (Pyrrolidine -N-) |

| Appearance | Viscous oil or low-melting solid (Air-sensitive) |

Structural & Electronic Analysis

To effectively utilize this scaffold, researchers must understand the distinct reactivity profiles of its two nitrogen centers.

The "Dual-Nitrogen" Paradox

The molecule contains two nitrogen atoms with vastly different electronic environments:

-

The Benzylic Amine (Primary): This is the primary basic center (pKa ~9.5). It is highly nucleophilic and will react preferentially with electrophiles (acyl chlorides, isocyanates) or serve as the primary proton acceptor in biological binding pockets.

-

The Pyrrolidine Nitrogen (Tertiary, Anilinic): Attached directly to the phenyl ring, this nitrogen's lone pair is delocalized into the aromatic system via mesomeric donation (+M effect). Consequently, it is weakly basic (pKa < 4) and poorly nucleophilic. It primarily serves to modulate the electron density of the aromatic ring and provide hydrophobic bulk in a binding pocket.

Pharmacophore Visualization

The following diagram illustrates the functional differentiation within the molecule, guiding synthetic strategy and binding mode analysis.

Figure 1: Pharmacophore segmentation of CAS 175696-70-5 highlighting the electronic contrast between the anilinic and benzylic nitrogen centers.

Synthetic Methodology

The synthesis of CAS 175696-70-5 requires bypassing the low reactivity of meta-substituted benzenes. The most robust industrial route employs a Buchwald-Hartwig Amination followed by a Nitrile Reduction . This ensures regiocontrol and high yield.

Retrosynthetic Workflow

Figure 2: Two-step synthetic pathway utilizing Palladium-catalyzed C-N bond formation followed by hydride reduction.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques due to the air sensitivity of the catalyst and the final amine.

Step 1: Synthesis of 3-(Pyrrolidin-1-yl)benzonitrile

-

Charge: In a dry reaction vial, combine 3-bromobenzonitrile (1.0 eq), pyrrolidine (1.2 eq), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%).

-

Base: Add sodium tert-butoxide (1.4 eq).

-

Solvent: Add anhydrous Toluene (0.2 M concentration).

-

Reaction: Degas with Argon. Heat to 100°C for 12–16 hours.

-

Workup: Cool, filter through Celite, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Step 2: Reduction to (3-Pyrrolidin-1-ylphenyl)methylamine

-

Setup: Prepare a suspension of LiAlH₄ (2.5 eq) in anhydrous THF at 0°C under Argon.

-

Addition: Dropwise add the nitrile intermediate (from Step 1) dissolved in THF.

-

Reflux: Warm to room temperature, then reflux for 4 hours.

-

Quench: Use the Fieser method (Water, 15% NaOH, Water) to precipitate aluminum salts.

-

Isolation: Filter the granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

-

Storage: The resulting oil is air-sensitive. Store under Nitrogen/Argon at 2–8°C.

Applications in Drug Discovery[4]

This scaffold is particularly valuable because the pyrrolidine ring restricts the conformational freedom of the nitrogen lone pair, distinct from a diethylamine or piperidine analog.

Target Classes

-

Histamine H3 Antagonists: The basic benzylamine mimics the histamine ethylamine tail, while the meta-pyrrolidine provides hydrophobic interactions in the orthosteric pocket.

-

Kinase Inhibitors: Used as a solvent-exposed tail to improve solubility and pharmacokinetic properties (lowering LogD compared to a phenyl ring alone).

-

Monoamine Transporter Ligands: The scaffold shares homology with substrates for SERT and DAT transporters.

Handling, Safety & Stability (SDS Summary)

Signal Word: DANGER

| Hazard Class | Category | Statement |

| Skin Corrosion | 1B | Causes severe skin burns and eye damage. |

| Eye Damage | 1 | Causes serious eye damage.[1][2] |

| Reactivity | -- | Air Sensitive. Absorbs CO₂ from air (carbamate formation). |

Critical Handling Protocols:

-

Storage: Must be stored under an inert atmosphere (Argon/Nitrogen). Exposure to air leads to rapid degradation (browning) and formation of carbonate salts.

-

PPE: Wear a face shield, chemically resistant gloves (Nitrile/Neoprene), and a lab coat.

-

Neutralization: In case of spill, neutralize with weak acid (Citric acid) before disposal, as the amine is highly caustic.

References

-

PubChem Compound Summary. (2025). 3-(Pyrrolidin-1-yl)benzylamine (CID 7162061).[3] National Center for Biotechnology Information. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4][5][6] (Supporting the C-N coupling methodology). [Link]

-

Chemical Abstracts Service (CAS). CAS Registry Number 175696-70-5.[3] American Chemical Society.

Sources

- 1. 1-Methylpyrrolidine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. fishersci.com [fishersci.com]

- 3. (3-pyrrolidine-1-ylphényl)méthylamine, 90 %, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fr]

- 4. chemimpex.com [chemimpex.com]

- 5. (3-Pyrrolidin-1-ylphenyl)methylamine, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 6. 175696-70-5|(3-(Pyrrolidin-1-yl)phenyl)methanamine|BLD Pharm [bldpharm.com]

Part 1: Molecular Architecture & Physicochemical Profile

[1]

1.1 Structural Logic & Design Philosophy (3-Pyrrolidin-1-ylphenyl)methylamine represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD).[1] Its utility stems from the specific meta-substitution pattern, which decouples the electronic resonance of the pyrrolidine ring from the steric environment of the primary amine.

-

The Pyrrolidine Ring (Lipophilic Domain): Acts as a tertiary amine equivalent but with constrained conformational entropy.[1] It serves as a hydrophobic anchor (

character) often targeting hydrophobic pockets in kinases or GPCRs.[1] -

The Phenyl Linker (Scaffold): The meta (1,3) substitution prevents the direct "push-pull" electronic conjugation seen in para isomers, maintaining distinct basicity profiles for the two nitrogen centers.

-

The Methylamine Tail (Polar Warhead): A primary amine (

) functioning as a critical Hydrogen Bond Donor (HBD) and Acceptor (HBA), often engaging conserved residues (e.g., Asp/Glu in active sites).

1.2 Physicochemical Descriptors Data based on in-silico consensus models for the free base.

| Property | Value | Significance in MedChem |

| Molecular Weight | 176.26 g/mol | Ideal for Fragment-Based Discovery (<300 Da).[1] |

| cLogP | 1.8 – 2.1 | Optimal lipophilicity for membrane permeability without solubility issues.[1] |

| TPSA | ~29 Ų | High blood-brain barrier (BBB) penetration potential.[1] |

| pKa (Benzylamine) | ~9.2 | Predominantly protonated at physiological pH (cationic interaction).[1] |

| pKa (Aniline N) | ~3.5 - 4.0 | Largely neutral at pH 7.4 due to phenyl ring delocalization.[1] |

| Rotatable Bonds | 2 | Low entropic penalty upon binding.[1] |

Part 2: Synthetic Pathways & Process Optimization

2.1 Retrosynthetic Analysis The most robust route avoids the direct alkylation of poly-functional anilines (which leads to over-alkylation).[1] Instead, a stepwise construction utilizing the Buchwald-Hartwig Amination followed by Nitrile Reduction offers the highest fidelity and scalability.

2.2 Synthetic Workflow Diagram

[1][2][3][4][5][6][7][8] 2.3 Detailed Experimental Protocol

Step 1: Palladium-Catalyzed C-N Coupling

Rationale: Nucleophilic aromatic substitution (

-

Charge: To a dried Schlenk flask, add 3-bromobenzonitrile (1.0 eq),

(1.4 eq), and racemic BINAP (0.05 eq). -

Inert: Evacuate and backfill with Argon (

).[1] -

Solvent: Add anhydrous Toluene (0.2 M concentration) and Pyrrolidine (1.2 eq).

-

Catalyst: Add

(0.02 eq) last to prevent premature aggregation. -

Reaction: Heat to 100°C for 12–16 hours.

-

Validation (In-Process): TLC (Hexane/EtOAc 4:1). The nitrile product is highly fluorescent under UV (254/365 nm).[1]

-

Workup: Filter through Celite to remove Pd/Salts.[1] Concentrate.

Step 2: Nitrile Reduction to Amine

Rationale:

-

Setup: Flame-dried 3-neck flask with reflux condenser and dropping funnel. Argon atmosphere.[1]

-

Charge: Suspend

(2.5 eq) in anhydrous THF at 0°C. -

Addition: Dissolve the intermediate nitrile in THF and add dropwise. Exothermic.

-

Reflux: Warm to room temperature, then reflux for 4 hours.

-

Fieser Quench (Critical Safety): Cool to 0°C. For every

grams of -

Isolation: A granular white precipitate forms.[1] Filter. The filtrate contains the pure free base.[1]

Part 3: Medicinal Chemistry Applications

3.1 Pharmacophore Mapping This molecule is a "linker-head" scaffold.[1]

-

Kinase Inhibitors: The pyrrolidine moiety mimics the hydrophobic interactions of the ribose binding pocket, while the benzylamine extends toward the solvent front or interacts with the hinge region (Glu/Asp residues).

-

GPCR Ligands: The structure holds high homology to histamine H3 antagonists and serotonin (5-HT) modulators.[1] The basic nitrogen (benzylamine) forms a salt bridge with the conserved Aspartate in TM3 of aminergic GPCRs.

3.2 Logical Interaction Diagram

Part 4: Analytical Characterization & Self-Validation

To ensure the integrity of the synthesis, the following analytical markers must be met.

4.1 Proton NMR (

- 7.1 - 6.5 ppm: Aromatic region.[1] Look for the meta-substitution pattern (singlet, doublet, triplet, doublet integration).

-

3.8 ppm (s, 2H): Benzylic

- 3.3 ppm (m, 4H): Pyrrolidine protons adjacent to Nitrogen.[1]

- 2.0 ppm (m, 4H): Pyrrolidine protons (distal).[1]

4.2 Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Parent Ion:

-

Fragmentation: Expect a loss of

(17 Da) or cleavage of the pyrrolidine ring depending on collision energy.

Part 5: Safety & Handling

-

Corrosivity: The free amine is caustic.[1] It will cause severe skin burns and eye damage.[1][9] Handle only in a fume hood.

-

Storage: Amines absorb

from the air to form carbamates.[1] Store under Argon/Nitrogen at 4°C. -

Toxicity: While specific tox data on this fragment is sparse, aryl-pyrrolidines can possess hERG channel liability.[1] Handle as a potent bioactive compound.[1]

References

-

Buchwald-Hartwig Amination Methodology

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.

-

-

Nitrile Reduction Protocols

-

Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters and nitriles. Journal of Organic Chemistry, 47(24), 4702–4708.

-

-

Pyrrolidine Scaffolds in Drug Discovery

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

-

-

Fieser Workup for Aluminum Hydrides

-

Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.

-

Sources

- 1. 1-Methyl-3-pyrrolidinol | C5H11NO | CID 93074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. 3-(Pyrrolidin-1-yl)aniline | C10H14N2 | CID 1518808 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Synthesis Guide: (3-Pyrrolidin-1-ylphenyl)methylamine

Target Molecule: (3-Pyrrolidin-1-ylphenyl)methylamine CAS Registry Number: 175696-70-5 Synonyms: 3-(1-Pyrrolidinyl)benzylamine; 1-[3-(Aminomethyl)phenyl]pyrrolidine Molecular Formula: C₁₁H₁₆N₂ Molecular Weight: 176.26 g/mol [1][2]

Part 1: Executive Summary & Strategic Analysis

This guide details the synthesis of (3-Pyrrolidin-1-ylphenyl)methylamine , a bifunctional building block containing a secondary cyclic amine (pyrrolidine) and a primary benzylic amine. This structural motif is prevalent in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the meta-substitution pattern dictates specific conformational binding vectors.

The Synthetic Challenge

The core challenge lies in the meta-substitution pattern . Unlike ortho- or para-substituted systems, the meta-position on a benzene ring is electronically deactivated toward Nucleophilic Aromatic Substitution (SₙAr). Consequently, attempting to react 3-fluorobenzonitrile with pyrrolidine via traditional SₙAr will result in poor yields or require forcing conditions that degrade the nitrile.

The Optimal Pathway: Buchwald-Hartwig / Reduction

To circumvent the electronic limitations of the meta-position, we utilize Palladium-Catalyzed Buchwald-Hartwig Amination . This method allows for the efficient coupling of pyrrolidine with an aryl halide regardless of electronic activation.

Strategic Logic:

-

Precursor Selection: 3-Bromobenzonitrile is the ideal starting material. The nitrile group (-CN) serves as a robust "masked" primary amine that survives the palladium coupling conditions.

-

C-N Bond Formation: A Pd(0) catalyst system installs the pyrrolidine ring.

-

Global Reduction: The nitrile is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation.[3][4]

Part 2: Retrosynthetic Analysis

The retrosynthetic logic disconnects the benzylic amine first, revealing the nitrile precursor. The second disconnection breaks the C-N bond between the phenyl ring and the pyrrolidine, leading to commercially available 3-bromobenzonitrile.

Figure 1: Retrosynthetic disconnection strategy isolating the stable nitrile intermediate.

Part 3: Detailed Synthesis Protocols

Step 1: Buchwald-Hartwig Amination

Objective: Synthesis of 3-(Pyrrolidin-1-yl)benzonitrile. Reaction Type: Pd-catalyzed C-N Cross-Coupling.[5]

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical. BINAP or XPhos are recommended because they form stable complexes that facilitate the oxidative addition of the aryl bromide and the reductive elimination of the aryl amine. Sodium tert-butoxide (NaOtBu) is used as the base to deprotonate the pyrrolidine-palladium complex.

Experimental Protocol

Reagents:

-

3-Bromobenzonitrile (1.0 equiv)

-

Pyrrolidine (1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (2-4 mol%)

-

NaOtBu (Sodium tert-butoxide) (1.4 equiv)

-

Solvent: Toluene (anhydrous, degassed)

Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and cool under a stream of Nitrogen or Argon.

-

Charging: Add 3-Bromobenzonitrile (18.2 g, 100 mmol), Pd₂(dba)₃ (0.92 g, 1.0 mmol), BINAP (1.25 g, 2.0 mmol), and NaOtBu (13.5 g, 140 mmol).

-

Solvation: Add anhydrous Toluene (200 mL) via cannula.

-

Amine Addition: Add Pyrrolidine (10 mL, 120 mmol) via syringe.

-

Reaction: Heat the mixture to 80-100°C for 12-16 hours. Monitor by TLC (eluent: Hexane/EtOAc 4:1) or HPLC. The starting bromide should disappear.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 70:30).

-

Yield Expectation: 85-95% as a pale yellow oil or solid.

Step 2: Nitrile Reduction

Objective: Conversion to (3-Pyrrolidin-1-ylphenyl)methylamine. Reaction Type: Hydride Reduction.[3]

Mechanistic Insight

Lithium Aluminum Hydride (LiAlH4) is the preferred reagent for laboratory scale. It acts as a nucleophilic source of hydride (H⁻), attacking the electrophilic nitrile carbon twice to form an aluminum-nitrogen intermediate, which releases the primary amine upon aqueous hydrolysis.[3]

Experimental Protocol

Reagents:

-

3-(Pyrrolidin-1-yl)benzonitrile (from Step 1)

-

LiAlH4 (2.0 - 2.5 equiv)

-

Solvent: THF (Tetrahydrofuran) or Diethyl Ether (anhydrous)

Procedure:

-

Setup: Equip a dry flask with a reflux condenser and addition funnel under Nitrogen. Caution: LiAlH4 is pyrophoric.

-

Catalyst Prep: Suspend LiAlH4 (3.8 g, 100 mmol) in anhydrous THF (100 mL) at 0°C.

-

Addition: Dissolve 3-(Pyrrolidin-1-yl)benzonitrile (8.6 g, 50 mmol) in THF (50 mL). Add this solution dropwise to the LiAlH4 suspension, maintaining the temperature below 10°C.

-

Reaction: After addition, warm to room temperature, then reflux (66°C) for 2-4 hours.

-

Fieser Quench (Critical): Cool to 0°C. Carefully add:

-

3.8 mL Water

-

3.8 mL 15% NaOH solution

-

11.4 mL Water

-

-

Isolation: Stir until a white granular precipitate forms. Filter through Celite. Dry the filtrate over Na₂SO₄ and concentrate.

-

Purification: The crude amine is often pure enough. If necessary, purify via Kugelrohr distillation or convert to the HCl salt for recrystallization (EtOH/Et₂O).

Part 4: Process Visualization

The following diagram illustrates the complete reaction workflow, including critical control points (CCPs).

Figure 2: Operational workflow for the two-step synthesis of (3-Pyrrolidin-1-ylphenyl)methylamine.

Part 5: Analytical Data & Characterization[6]

Upon isolation, the product must be validated against the following expected spectral data.

| Technique | Expected Signal / Result | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 7.15 (t, 1H) | Aromatic H (C5) |

| δ 6.60 - 6.75 (m, 3H) | Aromatic H (C2, C4, C6) | |

| δ 3.80 (s, 2H) | Benzylic -CH₂-NH₂ | |

| δ 3.25 (t, 4H) | Pyrrolidine N-CH₂- (α) | |

| δ 1.98 (m, 4H) | Pyrrolidine -CH₂- (β) | |

| δ 1.50 (br s, 2H) | -NH₂ (Exchangeable) | |

| ¹³C NMR | ~148, 144, 129, 115, 111 | Aromatic Carbons |

| ~48.0 | Pyrrolidine α-C | |

| ~46.5 | Benzylic C | |

| ~25.5 | Pyrrolidine β-C | |

| Mass Spec (ESI) | [M+H]⁺ = 177.14 | Molecular Ion |

References

-

Thermo Fisher Scientific. (3-Pyrrolidin-1-ylphenyl)methylamine, 90%. Retrieved from [Link]

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research. Retrieved from [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Retrieved from [Link]

-

ChemWhat. (3-Pyrrolidin-1-ylphenyl)methylamine CAS#: 175696-70-5 Data. Retrieved from [Link]

Sources

- 1. (3-Pyrrolidin-1-ylphenyl)methylamine, 90%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

- 2. (3-吡咯烷-1-基苯基)甲胺 CAS#:175696-70-5 • ChemWhat | 化學品和生物製品資料庫 [chemwhat.tw]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

The Pyrrolidine Pharmacophore: Structural Dynamics and Therapeutic Applications

Executive Summary: The Privileged Scaffold

In medicinal chemistry, few heterocycles possess the versatility of the pyrrolidine ring. Unlike planar aromatic systems (e.g., benzene, pyridine) that serve primarily as spacers or stacking elements, the pyrrolidine moiety acts as a three-dimensional scaffold . Its saturated nature allows for specific stereochemical "puckering" (envelope conformations), enabling precise spatial orientation of pharmacophores.

This guide moves beyond basic descriptions to analyze the causality of pyrrolidine's biological activity. We will explore how ring conformation dictates receptor binding, specifically within the context of DPP-4 and ACE inhibition, and provide validated protocols for synthesis and bioassay.

Structural Dynamics & Pharmacophore Design[1]

The biological potency of pyrrolidine stems from its conformational flexibility. The ring exists in a dynamic equilibrium between two main envelope conformations: C3-endo and C3-exo .

-

The "Proline Effect": In peptide mimetics, the pyrrolidine nitrogen is often part of an amide bond. Unlike other amino acids, the cyclic nature restricts the

(phi) torsion angle to approximately -60°, significantly reducing the entropic penalty upon binding to a protein target. -

Stereoelectronic Gating: Substituents on the ring (e.g., fluorine at C4) can lock the ring into a specific pucker via the gauche effect. This "pre-organization" increases affinity by mimicking the bioactive conformation required by the enzyme active site.

Visualization: SAR Logic Flow

The following diagram illustrates the logical progression from scaffold selection to target binding optimization.

Caption: Logical flow of Structure-Activity Relationship (SAR) optimization for pyrrolidine derivatives.

Therapeutic Classes & Mechanisms[1][2]

Metabolic Regulation: DPP-4 Inhibitors

The most commercially significant application of pyrrolidines today is in Type 2 Diabetes management via Dipeptidyl Peptidase-4 (DPP-4) inhibition.

-

Mechanism: DPP-4 cleaves GLP-1 (an incretin hormone) at the N-terminal alanine/proline.[1] Inhibitors like Vildagliptin and Saxagliptin utilize a cyanopyrrolidine moiety.[2]

-

The "Warhead": The nitrile (cyano) group on the pyrrolidine ring forms a reversible covalent imidate adduct with the hydroxyl group of the catalytic Serine-630 in the DPP-4 active site. This is a classic example of electrophilic trap design.

Cardiovascular Control: ACE Inhibitors

Captopril , Enalapril , and Lisinopril are proline derivatives. The pyrrolidine ring mimics the C-terminal amino acid of Angiotensin I.

-

Binding Mode: The carboxylate of the pyrrolidine coordinates with the active site Zinc ion (Zn2+), while the ring itself fills a hydrophobic pocket (S2'), anchoring the inhibitor.

Table 1: FDA-Approved Pyrrolidine-Containing Therapeutics

| Drug Name | Target | Indication | Pyrrolidine Role |

| Sitagliptin | DPP-4 | Type 2 Diabetes | Trifluorophenyl-pyrrolidine fused system; binds S1/S2 pockets. |

| Vildagliptin | DPP-4 | Type 2 Diabetes | Cyanopyrrolidine ; forms covalent bond with Ser630. |

| Captopril | ACE | Hypertension | Proline core; positions thiol for Zn2+ chelation. |

| Levetiracetam | SV2A | Epilepsy | Pyrrolidine-2-one; modulates neurotransmitter release. |

| Procyclidine | Muscarinic R | Parkinsonism | Anticholinergic; pyrrolidine provides basic nitrogen pKa. |

Synthetic Architecture: 1,3-Dipolar Cycloaddition[4][5][6]

To access complex, polysubstituted pyrrolidines (e.g., for novel antimicrobial agents), the 1,3-dipolar cycloaddition of azomethine ylides with olefins is the industry standard. It creates up to four contiguous stereocenters in a single step.

Protocol 1: Synthesis of Spiro-Pyrrolidines

Rationale: This reaction utilizes the thermal generation of a dipole to react with a dipolarophile (e.g., chalcone or maleimide).

Reagents:

-

Isatin (1.0 eq)

-

Amino acid (e.g., Sarcosine or Proline) (1.2 eq)

-

Dipolarophile (e.g., Chalcone derivatives) (1.0 eq)

-

Solvent: Methanol or Ethanol (Green chemistry compliant)[3]

Step-by-Step Methodology:

-

Dipole Generation: Dissolve Isatin and the amino acid in Ethanol (10 mL per mmol). Heat to reflux (approx. 80°C).

-

Mechanism:[4] Condensation forms an imine, followed by decarboxylation to generate the reactive azomethine ylide dipole in situ.

-

-

Cycloaddition: Add the dipolarophile immediately upon observing CO2 evolution (bubbling).

-

Reflux: Continue reflux for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Cool to room temperature. The spiro-pyrrolidine product often precipitates.

-

Purification: Filter the solid. If no precipitate forms, evaporate solvent and recrystallize from Ethanol.

-

Validation: Verify structure via 1H-NMR. Look for the disappearance of the alkene protons of the dipolarophile and the appearance of ring protons at 3.5–4.5 ppm.

-

Caption: Workflow for the 1,3-dipolar cycloaddition synthesis of functionalized pyrrolidines.

Bioanalytical Validation: DPP-4 Inhibition Assay

For researchers developing antidiabetic agents, verifying DPP-4 inhibition is critical. We utilize a Fluorometric Assay because it offers higher sensitivity than colorimetric methods and is less prone to interference from colored compounds.

Protocol 2: Fluorometric DPP-4 Screening

Rationale: DPP-4 cleaves the substrate Gly-Pro-AMC (Glycyl-Prolyl-7-Amino-4-Methylcoumarin). Cleavage releases free AMC, which fluoresces.[1][5] Inhibitors prevent this release.

Materials:

-

Enzyme: Recombinant Human DPP-4 (0.1 mU/well).

-

Substrate: H-Gly-Pro-AMC (Final conc: 50 µM).

-

Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA.

-

Positive Control: Sitagliptin (IC50 ~18 nM).

Step-by-Step Methodology:

-

Preparation: Dilute test compounds in DMSO. Final DMSO concentration in the well must be <1% to avoid enzyme denaturation.

-

Plating:

-

Add 10 µL of Test Compound (various concentrations) to a black 96-well plate.

-

Add 10 µL of Buffer (Negative Control/Max Activity).

-

Add 10 µL of Sitagliptin (Positive Control).[1]

-

-

Enzyme Addition: Add 40 µL of diluted DPP-4 enzyme to all wells.

-

Pre-Incubation: Incubate for 10 minutes at 37°C.

-

Why? This allows the inhibitor to access the active site before the substrate competes for binding.

-

-

Substrate Initiation: Add 50 µL of H-Gly-Pro-AMC substrate solution.

-

Measurement: Immediately read fluorescence in kinetic mode (Ex/Em = 360/460 nm) for 30 minutes at 37°C.

-

Data Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.

-

% Inhibition =

-

Self-Validating Check: Calculate the Z-factor using the positive (Sitagliptin) and negative (Buffer) controls. A Z-factor > 0.5 confirms the assay is robust enough for screening.

Caption: Kinetic workflow for the fluorometric DPP-4 inhibition assay.

References

-

Benedetto Tiz, D., et al. (2022).[6] "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Pharmacology. Available at: [Link]

-

FDA Orange Book. "Approved Drug Products with Therapeutic Equivalence Evaluations." U.S. Food and Drug Administration.[7] Available at: [Link]

-

Paliwal, S., et al. (2011).[8] "Development of a robust QSAR model to predict the affinity of pyrrolidine analogs for dipeptidyl peptidase IV (DPP-IV)." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Assay Genie. "DPP4 Inhibitor Screening Kit (Fluorometric) Protocol." Assay Genie Protocols. Available at: [Link]

-

Góra, M., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[9] Molecules. Available at: [Link]

Sources

- 1. content.abcam.com [content.abcam.com]

- 2. clinicsearchonline.org [clinicsearchonline.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 5. lifetechindia.com [lifetechindia.com]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Development of a robust QSAR model to predict the affinity of pyrrolidine analogs for dipeptidyl peptidase IV (DPP- IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Stereoisomers of (3-Pyrrolidin-1-ylphenyl)methylamine

An In-depth Technical Guide to the

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][2][3] (3-Pyrrolidin-1-ylphenyl)methylamine is a molecule of interest that features this key heterocyclic motif. Crucially, its structure contains a stereocenter, dictating that it exists as a pair of non-superimposable mirror images, or enantiomers. In drug development, the stereochemical identity of a compound is not a trivial detail; it is a fundamental determinant of its pharmacological profile.[4][5] The differential interaction of enantiomers with chiral biological macromolecules (enzymes, receptors) can lead to profound differences in efficacy, metabolism, and toxicity.[6][7] This guide provides a comprehensive technical exploration of the stereoisomers of (3-Pyrrolidin-1-ylphenyl)methylamine, detailing their structural nature, methods for their separation and analysis, and the scientific rationale underpinning these critical processes in a pharmaceutical research and development context.

Molecular Structure and Inherent Chirality

The fundamental basis of stereoisomerism in (3-Pyrrolidin-1-ylphenyl)methylamine lies in its molecular architecture. The molecule possesses a single asymmetric carbon atom, also known as a chiral center. This is the carbon atom of the methylamine group that is directly bonded to the phenyl ring.

A carbon atom is defined as a chiral center when it is bonded to four different substituent groups.[8] In this case, the four distinct groups are:

-

A hydrogen atom (-H)

-

An amino group (-NH2)

-

A methyl group (-CH3)

-

The 3-(pyrrolidin-1-yl)phenyl group

This single stereocenter gives rise to two distinct, non-superimposable mirror-image stereoisomers known as enantiomers.[9] These are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. While possessing identical chemical formulas and connectivity, their three-dimensional arrangement is distinct, much like a left and right hand.

Caption: Logical relationship of a chiral center to its resulting enantiomers.

Racemic Synthesis and the Path to Enantiopurity

Standard laboratory synthesis of (3-Pyrrolidin-1-ylphenyl)methylamine, most commonly via the reductive amination of 3-(pyrrolidin-1-yl)benzaldehyde, will invariably produce a 1:1 mixture of the (R)- and (S)-enantiomers. This equimolar mixture is known as a racemate or racemic mixture. This outcome is a direct consequence of the reaction mechanism; the hydride reagent (e.g., from sodium borohydride) can attack the planar iminium intermediate from either face with equal probability, leading to both stereochemical outcomes.

Achieving enantiopurity—the isolation of a single enantiomer—is paramount for drug development. This is accomplished through a process called chiral resolution, which separates the components of the racemic mixture.

Methodologies for Chiral Resolution

The separation of enantiomers is a formidable challenge because they have identical physical properties in an achiral environment (e.g., boiling point, solubility, chromatographic retention on standard media).[10] Resolution strategies introduce a chiral element to the system to create diastereomeric interactions, which do result in different physical properties.

Classical Resolution by Diastereomeric Salt Formation

This robust and scalable technique relies on the basic nature of the amine functional group. By reacting the racemic amine with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed. Diastereomers are stereoisomers that are not mirror images of each other and, critically, have different physical properties, including solubility.[10] This difference allows for their separation by fractional crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization

-

Salt Formation: Dissolve the racemic (3-Pyrrolidin-1-ylphenyl)methylamine in a suitable solvent (e.g., ethanol, methanol, or isopropanol). In a separate vessel, dissolve one equivalent of a chiral resolving agent, such as (R)-(-)-Mandelic acid or L-(+)-Tartaric acid, in the same solvent.

-

Mixing and Crystallization: Slowly add the chiral acid solution to the amine solution with stirring. The diastereomeric salts will begin to precipitate. The key to successful fractional crystallization is that one diastereomeric salt will be less soluble than the other and will preferentially crystallize out of solution. The process may be initiated or enhanced by cooling the solution.

-

Isolation: Isolate the crystallized salt by vacuum filtration and wash with a small amount of cold solvent to remove the more soluble diastereomer.

-

Enantiomer Liberation: Suspend the isolated, diastereomerically pure salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Basification: Add an aqueous base (e.g., 1M NaOH) to neutralize the chiral acid and deprotonate the amine, liberating the free base of the desired single enantiomer into the organic layer.

-

Extraction and Isolation: Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Purity Assessment: Analyze the enantiomeric excess (e.e.) of the product using a validated chiral analytical method (see Section 4).

Caption: Workflow diagram for classical resolution via diastereomeric salts.

Preparative Chiral Chromatography

Modern chromatographic techniques offer a powerful and often faster alternative for chiral resolution. These methods use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[11] Supercritical Fluid Chromatography (SFC) is particularly well-suited for preparative-scale separation of amines due to its high efficiency and use of environmentally benign CO₂ as the primary mobile phase component.[11]

Experimental Protocol: Chiral SFC Method Development

-

Column Screening: Screen a variety of polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) as they are highly effective for a broad range of chiral compounds.[12][13]

-

Mobile Phase Optimization: Start with a mobile phase of supercritical CO₂ and a modifier (co-solvent), typically methanol or ethanol. An amine additive (e.g., diethylamine, 0.1-0.5%) is often required to improve peak shape and prevent tailing for basic compounds like (3-Pyrrolidin-1-ylphenyl)methylamine.

-

Parameter Adjustment: Systematically adjust parameters such as co-solvent percentage, flow rate, back pressure, and temperature to optimize the resolution (Rs) between the two enantiomer peaks. An Rs value >1.5 is generally desired for baseline separation.

-

Scale-Up: Once an optimal analytical method is established, scale up to a preparative SFC system with a larger diameter column to process larger quantities of the racemic mixture.

-

Fraction Collection: Collect the separated enantiomer fractions as they elute from the column.

-

Product Isolation: Evaporate the solvent from the collected fractions to yield the isolated, highly pure enantiomers.

Analytical Techniques for Stereoisomeric Characterization

Once separated, the stereochemical identity and purity of each isomer must be rigorously confirmed. Several analytical techniques are employed for this purpose.

| Technique | Principle of Operation | Application & Insights |

| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase leads to different retention times for each enantiomer.[13] | The gold standard for determining enantiomeric purity or enantiomeric excess (e.e.). Provides quantitative data on the ratio of the two enantiomers. |

| NMR Spectroscopy | In a standard NMR solvent, enantiomers give identical spectra. However, adding a chiral solvating agent or a chiral shift reagent creates transient diastereomeric complexes that have distinct, resolvable NMR signals.[12] | Confirms the presence of two enantiomers and can be used for quantification. Useful for mechanistic studies and absolute configuration assignment (e.g., Mosher's method). |

| Optical Rotation | Chiral molecules rotate the plane of polarized light. Enantiomers rotate light by equal magnitudes but in opposite directions (+ for dextrorotatory, - for levorotatory).[8] | A classic method to confirm the identity of a separated enantiomer by measuring its specific rotation, [α]. Provides a qualitative check of enantiomeric purity. |

| X-ray Crystallography | Provides the definitive three-dimensional structure of a molecule in a crystalline state. | The absolute method for determining the absolute configuration (R or S) of an enantiomer, especially when a co-crystal with a known chiral entity is formed.[12] |

The Imperative of Stereoisomerism in Drug Development

The extensive effort and resources dedicated to synthesizing, separating, and analyzing stereoisomers are driven by a critical scientific and regulatory imperative. The human body is a chiral environment, and the interaction between a drug and its biological target is highly stereospecific.[7][14]

Divergent Biological Fates of Enantiomers:

-

Pharmacodynamics (Target Interaction): One enantiomer (the eutomer) may bind to the target receptor with high affinity and elicit the desired therapeutic effect, while the other enantiomer (the distomer) may be significantly less active or completely inactive. In a worst-case scenario, the distomer could bind to a different target, causing undesirable side effects or toxicity.

-

Pharmacokinetics (ADME): The two enantiomers can be absorbed, distributed, metabolized, and excreted at different rates.[7] For example, metabolic enzymes may preferentially process one isomer, leading to different plasma concentrations and durations of action for the two enantiomers, even when administered as a racemate.[7]

A well-known example is the antidepressant citalopram, which was marketed as a racemate. Further research showed that the therapeutic activity resides almost exclusively in the (S)-enantiomer, which was later developed and marketed as a single-enantiomer drug, escitalopram (Lexapro®).[4] Regulatory agencies like the U.S. FDA require that the stereoisomeric composition of any new drug be well-documented and that the choice to develop a racemate versus a single enantiomer be scientifically justified.[14]

Caption: Divergent biological pathways for the enantiomers of a chiral drug.

Conclusion

The study of (3-Pyrrolidin-1-ylphenyl)methylamine serves as a salient model for the principles of stereoisomerism that are fundamental to modern drug discovery. The molecule's single chiral center necessitates its existence as two enantiomers. While standard synthesis yields a racemic mixture, established methodologies, including classical resolution and preparative chiral chromatography, provide robust pathways to isolate these isomers. Rigorous analytical characterization is then essential to confirm their identity and enantiomeric purity. For any researcher or drug development professional, a thorough understanding and application of these principles are not merely academic exercises; they are critical for elucidating structure-activity relationships, optimizing therapeutic profiles, and ultimately ensuring the development of safer and more effective medicines.

References

-

Fleck, T. J., McWhorter, W. W., Jr., DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]

-

Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. [Link]

-

PubChem. (n.d.). [3-(pyrrolidine-1-carbonyl)phenyl]methanamine. [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

MDPI. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

A. A. H. (2003). Stereochemistry in Drug Action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70-73. [Link]

-

Lehtonen, M. S., et al. (2007). Rewarding properties of the stereoisomers of 4-methylaminorex: involvement of the dopamine system. Pharmacology, biochemistry, and behavior, 88(1), 84–91. [Link]

-

Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

-

International Journal of Pharmaceutical and Life Sciences. (2021). Effects of Stereoisomers on Drug Activity. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Possible types of stereoisomerism on the example of TSA. [Link]

-

ACS Publications. (1985). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 57(8), 1679-1683. [Link]

-

ResearchGate. (n.d.). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. [Link]

-

Save My Exams. (n.d.). Stereoisomerism (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

-

ResearchGate. (n.d.). Separation of Stereoisomers. [Link]

-

I. M. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & medicinal chemistry letters, 21(19), 5804–5808. [Link]

-

White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

-

The Organic Chemistry Tutor. (2018, April 25). Stereoisomers, Enantiomers, Diastereomers, Constitutional Isomers, and Meso Compounds. YouTube. [Link]

-

Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

National Center for Biotechnology Information. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

-

Wikipedia. (n.d.). Pyrrolidine. [Link]

-

ResearchGate. (2014). Pharmacological Significance of Stereoisomerism. [Link]

-

jOeCHEM. (2017, October 11). Stereochemical Relationships: Enantiomers, Diastereomers, Constitutional Isomers and Meso. YouTube. [Link]

-

D. P. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Tetrahedron letters, 53(20), 2568–2571. [Link]

-

Patsnap Synapse. (2025). What is the application of stereochemistry in drug design? [Link]

-

National Center for Biotechnology Information. (2012). 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 8. savemyexams.com [savemyexams.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 14. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The five-membered nitrogen-containing heterocycle, pyrrolidine, stands as one of the most significant structural motifs in the landscape of medicinal chemistry. Its prevalence in a vast number of natural products, pharmaceuticals, and bioactive compounds underscores its role as a "privileged scaffold."[1][2] This is attributed to its unique stereochemical and physicochemical properties, including its three-dimensional character arising from sp³-hybridization, its ability to engage in crucial hydrogen bonding interactions, and its conformational flexibility, often described by "pseudorotation."[3][4] This guide provides a comprehensive exploration of the pyrrolidine scaffold, from its fundamental structural attributes to its sophisticated applications in drug design and development. We will delve into the key synthetic strategies for its construction and functionalization, analyze its diverse pharmacological profile with a focus on structure-activity relationships, and present detailed experimental protocols for its synthesis and modification. This document is intended to serve as a valuable resource for professionals in the field, offering both foundational knowledge and practical insights to facilitate the discovery of next-generation therapeutics.

The Pyrrolidine Ring: A Privileged Scaffold in Drug Discovery

The significance of the pyrrolidine ring in medicinal chemistry is evidenced by its presence in numerous FDA-approved drugs.[3][5] This five-membered saturated heterocycle offers a unique combination of properties that make it an attractive building block for the design of novel therapeutic agents. Unlike flat, aromatic systems, the non-planar nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets.[3][6]

The pyrrolidine scaffold is a core component of a wide array of pharmaceuticals with diverse therapeutic applications.[7][8] Notable examples include the antihistamine clemastine , the anticholinergic agent glycopyrronium , the nootropic aniracetam , the antibiotic clindamycin , and the antihypertensive ACE inhibitors captopril and enalapril .[7][9] More recently, in 2022, the FDA approved several new drugs containing the pyrrolidine moiety, such as daridorexant for insomnia, the JAK-2 inhibitor pacritinib , and the FGFR-4 inhibitor futibatinib .[7] This continued success highlights the enduring importance and versatility of the pyrrolidine scaffold in addressing a broad spectrum of diseases.[7][8]

The amino acid L-proline, which incorporates a pyrrolidine ring, is a unique proteinogenic amino acid that plays a critical role in protein structure and function.[10][11] Its rigid cyclic structure imparts conformational constraints on peptide backbones, influencing protein folding and stability.[11] This has made proline and its derivatives invaluable tools in the design of peptidomimetics and other small molecule drugs.[6][10] Over the past 15 years, more than 15 drugs containing proline analogues have received FDA approval, with five of those approvals occurring in the last three years alone, including daridorexant , trofinetide , nirmatrelvir , rezafungin , and danicopan .[6][12]

The success of the pyrrolidine scaffold can be attributed to several key factors:

-

Stereochemical Complexity: The pyrrolidine ring can possess multiple stereocenters, allowing for the generation of a diverse array of stereoisomers with distinct biological activities.[3][13] The spatial orientation of substituents on the ring can significantly impact the molecule's binding affinity and selectivity for its target.[3]

-

Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor. This facilitates crucial interactions with biological macromolecules. The scaffold also generally imparts good aqueous solubility to molecules.[9]

-

Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrrolidine ring, enabling the facile generation of diverse chemical libraries for drug screening.[1][14]

Synthetic Strategies for Accessing the Pyrrolidine Core

The construction of the pyrrolidine ring is a well-established area of organic synthesis, with numerous methods available to access this important scaffold. These strategies can be broadly categorized into two main approaches: the construction of the ring from acyclic precursors and the functionalization of pre-existing pyrrolidine rings.[4]

Ring Construction from Acyclic Precursors

One of the most powerful and versatile methods for the stereocontrolled synthesis of polysubstituted pyrrolidines is the [3+2] cycloaddition reaction , particularly involving azomethine ylides.[1][15] This atom-economical reaction allows for the rapid construction of the five-membered ring with the simultaneous formation of multiple stereocenters.[1] Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the decarboxylation of α-amino acids or the reaction of imines with a suitable activating agent.[15]

Another important strategy is the ring contraction of pyridines . This approach is highly attractive as it utilizes abundant and inexpensive starting materials to generate valuable pyrrolidine skeletons, thereby accelerating drug discovery and development.[16]

Functionalization of Pre-existing Pyrrolidine Rings

A significant number of pyrrolidine-containing drugs are synthesized from readily available chiral precursors, most notably L-proline and its derivatives, such as 4-hydroxyproline.[17][18] This approach leverages the inherent chirality of these starting materials to produce enantiomerically pure products.

A common transformation is the reduction of proline to prolinol, which serves as a key intermediate in the synthesis of many pharmaceuticals.[17] The functionalization of the pyrrolidine ring can also be achieved through various C-H activation strategies, which allow for the direct introduction of substituents onto the scaffold.[19][20]

Asymmetric Synthesis: A Critical Tool

Given the importance of stereochemistry in determining biological activity, the development of asymmetric methods for the synthesis of substituted pyrrolidines is of paramount importance.[14] Chiral pyrrolidines are not only found in numerous natural products and pharmaceuticals but are also widely used as organocatalysts and chiral ligands in asymmetric synthesis.[14] Significant efforts have been dedicated to developing novel and efficient synthetic strategies for the asymmetric construction of substituted chiral pyrrolidines.[14][21]

The Diverse Pharmacological Profile of Pyrrolidine-Containing Compounds

The pyrrolidine scaffold is a versatile pharmacophore found in compounds exhibiting a wide range of biological activities.[7][8] This diversity stems from the ability to introduce various functional groups onto the pyrrolidine ring, which can be tailored to interact with specific biological targets.

A Spectrum of Therapeutic Applications

Pyrrolidine derivatives have demonstrated efficacy in a multitude of therapeutic areas, including:

-

Antimicrobial Agents: Compounds incorporating the pyrrolidine ring have shown significant activity against various bacterial and fungal strains.[7][22] For example, some 1,2,4-oxadiazole pyrrolidine derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial survival.[7][8] Spirooxindole pyrrolidine-linked hybrids have also demonstrated potent antifungal activity.[7][8]

-

Antiviral Agents: The pyrrolidine scaffold is a key component of several antiviral drugs, particularly those used to treat Hepatitis C Virus (HCV) infection.[9][23] These compounds often target viral proteases, such as NS3/4A, or the NS5A protein, which are essential for viral replication.[9][23]

-

Anticancer Agents: Numerous pyrrolidine derivatives have been investigated for their anticancer properties.[7][8] For instance, certain pyrrolidine-substituted 3-amido-9-ethylcarbazole derivatives have demonstrated antiproliferative effects against cancer cell lines.[7][8]

-

Central Nervous System (CNS) Disorders: The pyrrolidine ring is present in drugs targeting the CNS, including anticonvulsants and agents for Alzheimer's disease.[7][24] The anticonvulsant activity of some pyrrolidine-2,5-dione derivatives is strongly influenced by the substituents at the 3-position of the ring.[3]

-

Anti-inflammatory Agents: Pyrrolidine derivatives have been explored as anti-inflammatory agents.[7][13] For example, certain pyrrolidine amide derivatives act as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid palmitoylethanolamide (PEA).[13]

-

Enzyme Inhibitors: The pyrrolidine scaffold is a common feature in a variety of enzyme inhibitors.[7][8] Polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic the transition state of carbohydrate processing enzymes and have potential applications in the treatment of metabolic diseases.[3] Additionally, pyrrolidine sulfonamide derivatives have been developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes.[7][8]

Pyrrolidine Alkaloids: A Rich Source of Bioactivity

Pyrrolidine alkaloids are a class of naturally occurring compounds that feature the pyrrolidine ring system and exhibit a wide array of biological and pharmacological activities.[7][8][25] These alkaloids are found in various plant species and have been traditionally used in medicine.[26] While some pyrrolizidine alkaloids are known for their hepatotoxicity, others have shown promising therapeutic potential, including antimicrobial, antiviral, antineoplastic, and acetylcholinesterase inhibitory activities.[26][27][28] The diverse structures and bioactivities of pyrrolidine alkaloids make them an important source of lead compounds for drug discovery.[25][29]

Structure-Activity Relationships (SAR) and Drug Design Principles

The biological activity of pyrrolidine-containing compounds is highly dependent on their three-dimensional structure and the nature and position of substituents on the pyrrolidine ring.[3][17] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.[7][8]

The Impact of Substitution Patterns

The introduction of different functional groups at various positions of the pyrrolidine ring can have a profound effect on a compound's biological activity. For example, in a series of pyrrolidine amide derivatives targeting the NAAA enzyme, it was found that small, lipophilic 3-phenyl substituents were optimal for potency.[13] In another study on pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the ring provided better in vitro potency.[3]

The stereochemistry of the substituents is also a critical factor. Different stereoisomers of a pyrrolidine-containing molecule can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective protein targets.[3][4]

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve a compound's pharmacological profile.[30] The pyrrolidine ring itself, or substituents on the ring, can be replaced with bioisosteres to enhance properties such as metabolic stability, potency, or selectivity.[31][32] For instance, replacing a pyrrolidine ring with a more conformationally constrained bicyclic analog, such as hexahydro-1H-pyrrolizine-2-carboxylic acid, can lock the molecule into a more defined geometry, potentially leading to improved binding affinity.[31] In some cases, replacing the pyrrolidine core with an azetidine isostere has been shown to alter the binding mode of a molecule, opening up opportunities for new interactions with the target protein.[33]

Quantitative Data and SAR Analysis

A systematic analysis of SAR often involves the synthesis of a series of analogs and the evaluation of their biological activity. The data obtained can then be used to build a model that correlates structural features with activity.

Table 1: Illustrative SAR Data for Pyrrolidine-Based NAAA Inhibitors

| Compound | R-group at 3-position | NAAA Inhibition (IC₅₀, µM) | Selectivity vs. FAAH |

| 4a | Phenyl | 5.2 | Moderate |

| 4b | 4-Chlorophenyl | 2.8 | Moderate |

| 4c | 4-Methoxyphenyl | 8.1 | Good |

| 4g | 4-Phenylcinnamoyl (rigid) | 3.5 | High |

| 4h | Flexible linker | 1.9 | Low |

Data is hypothetical and for illustrative purposes, based on principles described in reference[13].

This table illustrates how modifications to the substituent at the 3-position and the nature of a linker group can influence both the potency and selectivity of pyrrolidine-based inhibitors.

Experimental Protocols

To provide practical guidance, this section outlines a general, representative experimental protocol for a key synthetic transformation used to construct the pyrrolidine ring.

Protocol: [3+2] Cycloaddition of an Azomethine Ylide with an Olefin

This protocol describes a general procedure for the synthesis of a substituted pyrrolidine via the 1,3-dipolar cycloaddition of an azomethine ylide generated from an N-substituted glycine ester and an aldehyde, with an electron-deficient alkene.

Materials:

-

N-substituted glycine ester (e.g., N-benzylglycine ethyl ester)

-

Aldehyde (e.g., benzaldehyde)

-

Electron-deficient alkene (e.g., maleimide)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Stirring apparatus and appropriate glassware

-

Heating/cooling system

-

Purification supplies (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the N-substituted glycine ester (1.0 eq.), the aldehyde (1.0 eq.), and the electron-deficient alkene (1.1 eq.).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Reaction Conditions: Heat the reaction mixture to reflux (or the appropriate temperature for the specific substrates) and stir under a nitrogen atmosphere.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrrolidine.

-

Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and, if applicable, determine the stereochemistry using appropriate analytical techniques.

This is a generalized protocol, and the specific conditions (solvent, temperature, reaction time) may need to be optimized for different substrates.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams provide visual representations of key synthetic pathways and relationships.

General Synthetic Pathway for Pyrrolidine Synthesis

Caption: Key synthetic strategies for accessing the pyrrolidine scaffold.

The Role of Pyrrolidine in Drug Discovery

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. nbinno.com [nbinno.com]

- 11. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrrolidine synthesis via ring contraction of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 27. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][1,2,4]triazine inhibitors of IGF-1R kinase and IR kinase [pubmed.ncbi.nlm.nih.gov]

- 33. baranlab.org [baranlab.org]

Methodological & Application

Application Note: Modular Synthesis of (3-Pyrrolidin-1-ylphenyl)methylamine

Abstract

This application note details a robust, two-step synthetic route for the preparation of (3-Pyrrolidin-1-ylphenyl)methylamine , a privileged scaffold in medicinal chemistry often found in kinase inhibitors and GPCR ligands. The protocol utilizes commercially available 3-bromobenzonitrile as the starting material. The synthesis features a Palladium-catalyzed Buchwald-Hartwig amination to install the pyrrolidine ring, followed by a chemoselective Lithium Aluminum Hydride (LAH) reduction of the nitrile to the primary amine. This guide emphasizes process safety, particularly regarding pyrophoric reagents, and provides self-validating analytical checkpoints.

Introduction & Retrosynthetic Strategy

The target molecule contains two distinct nitrogen functionalities: a tertiary aniline (pyrrolidine ring) and a primary benzylic amine. The meta substitution pattern presents a specific challenge; unlike para or ortho positions, the meta position is not sufficiently activated for standard Nucleophilic Aromatic Substitution (

Therefore, we employ a metal-catalyzed approach.[1][2][3][4][5][6][7] The strategy relies on the orthogonality of the nitrile group under Buchwald-Hartwig conditions. We install the C-N bond first, utilizing the nitrile as a masked primary amine.

Retrosynthetic Logic

-